Methyl 4-(4-hydroxybutyl)benzoate

Analytical Method Development Regulatory Science Quality Control

Methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It is a benzoic acid derivative characterized by a para-substituted 4-hydroxybutyl group and a methyl ester.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 123910-88-3
Cat. No. B142248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-hydroxybutyl)benzoate
CAS123910-88-3
SynonymsMethyl 4-(4-Hydroxybutyl)benzoate; 
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CCCCO
InChIInChI=1S/C12H16O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,2-4,9H2,1H3
InChIKeyKVKWRSNRAXOBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3): A Key Intermediary and Reference Standard


Methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It is a benzoic acid derivative characterized by a para-substituted 4-hydroxybutyl group and a methyl ester. The compound is a colorless to light yellow oil with a predicted density of 1.092±0.06 g/cm³ and boiling point of 343.6±35.0 °C . In a research and industrial context, it is primarily utilized as a key intermediate in the synthesis of biologically active pyrrolo[2,3-d]pyrimidines and as a characterized reference standard, specifically identified as Pemetrexed Impurity 26 [1]. This defined role is critical for applications requiring high analytical specificity.

Why Methyl 4-(4-hydroxybutyl)benzoate Cannot Be Substituted by Other Hydroxyalkyl Benzoates


While other alkyl-hydroxy benzoate esters may share similar molecular weights or functional groups, Methyl 4-(4-hydroxybutyl)benzoate is distinct in its role as a pharmacopeial reference standard for a specific impurity (Pemetrexed Impurity 26) and as a building block for pyrrolo[2,3-d]pyrimidine synthesis [1]. Substituting it with a close analog, such as Methyl 4-(1-hydroxybutyl)benzoate (CAS 872254-79-0) or the corresponding free acid, would be invalid for any method development, validation, or regulatory filing due to different chemical properties, potential for variable reactivity in subsequent synthesis steps, and lack of validated reference material status. The specific position of the hydroxyl group on the butyl chain (4-hydroxybutyl vs. 1-hydroxybutyl) directly impacts its physical properties, reactivity, and identity for analytical applications .

Quantitative Differentiation of Methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) Against Comparators


Purity and Defined Impurity Status: A Differentiator for Analytical Method Development

Methyl 4-(4-hydroxybutyl)benzoate is specifically designated and cataloged as Pemetrexed Impurity 26, a known and characterized impurity of the chemotherapeutic agent Pemetrexed. Its identity is confirmed by its CAS number (123910-88-3) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. In contrast, a structurally related isomer, Methyl 4-(1-hydroxybutyl)benzoate (CAS 872254-79-0), has a different CAS number, a different SMILES string (O=C(OC)C1=CC=C(C(O)CCC)C=C1), and is not recognized as a named impurity for Pemetrexed .

Analytical Method Development Regulatory Science Quality Control

Purity Specifications: Commercial Availability at Analytical-Grade Levels

Methyl 4-(4-hydroxybutyl)benzoate is commercially available at defined purity levels suitable for its intended applications. Vendor data indicates a standard purity specification of 95% . Higher purity grades are also available, with some suppliers offering the compound at a minimum purity of 98% [1] or 99% for specialized applications . This contrasts with its isomer, Methyl 4-(1-hydroxybutyl)benzoate, which is commonly offered at a 97% purity specification , and the less common free acid form, which may have different purity and impurity profiles.

Synthetic Chemistry Analytical Chemistry Procurement

Physical Form and Handling: Liquid vs. Solid Considerations for Synthetic Workflows

The target compound is consistently described as a colorless to light yellow oil at ambient temperatures . This is a key physical differentiator from many other benzoate derivatives, including its close analog the free acid, 4-(4-hydroxybutyl)benzoic acid, which is a solid at room temperature (predicted melting point not available for the target, but benzoic acid derivatives are often solids). The liquid physical state can offer advantages in certain synthetic transformations where handling a liquid reagent is preferred over a solid, or may be a disadvantage requiring special storage conditions (e.g., refrigeration is recommended) .

Process Chemistry Formulation Handling

Solubility Profile: A Measured Value for Solvent Selection in Reaction Design

The aqueous solubility of Methyl 4-(4-hydroxybutyl)benzoate has been calculated as 1.9 g/L at 25 °C . This specific value, while predicted, provides a quantitative benchmark for designing biphasic reactions, extractions, or formulations. In contrast, solubility data for the closely related isomer Methyl 4-(1-hydroxybutyl)benzoate is not reported in the same manner. The compound is also described as being slightly soluble in chloroform and ethyl acetate . This information is essential for chemists selecting appropriate reaction solvents or for analytical chemists developing extraction and purification protocols.

Reaction Optimization Process Development Formulation

Optimized Application Scenarios for Methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) Based on Verified Evidence


As a Validated Reference Standard for Pemetrexed Impurity Profiling

Procure Methyl 4-(4-hydroxybutyl)benzoate when the analytical goal is the identification, quantification, or control of Pemetrexed Impurity 26 in drug substance or drug product. This scenario leverages its defined regulatory status as a named impurity and the availability of detailed characterization data for method development, validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) or commercial production [1].

As a Building Block for Pyrrolo[2,3-d]pyrimidine Synthesis

Utilize this compound as a key intermediate in the preparation of pyrrolo[2,3-d]pyrimidine-based compounds, a class of molecules under investigation for various therapeutic applications, including as Janus Kinase (JAK) inhibitors [1]. The specific 4-hydroxybutyl and methyl ester functionalities are required for the subsequent chemical transformations to access this pharmacologically relevant scaffold .

For Synthetic Route Scouting Where a Liquid Reagent is Preferred

Select this specific ester over the corresponding free acid (4-(4-hydroxybutyl)benzoic acid) in scenarios where a liquid reagent (colorless to light yellow oil) is more compatible with automated liquid handlers, flow chemistry setups, or reactions where the solubility or handling of a solid is challenging [1]. This can simplify reaction setup and improve reproducibility in parallel synthesis or scale-up operations.

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